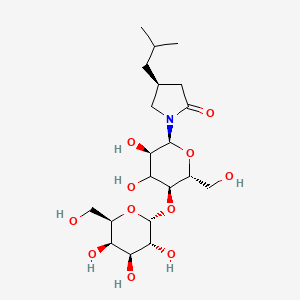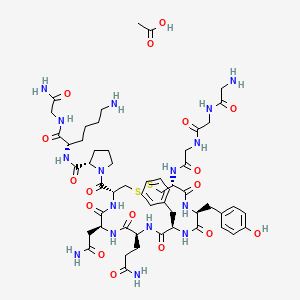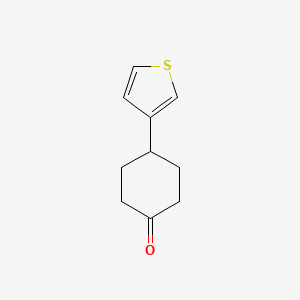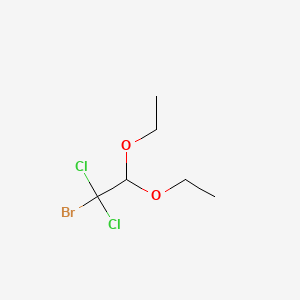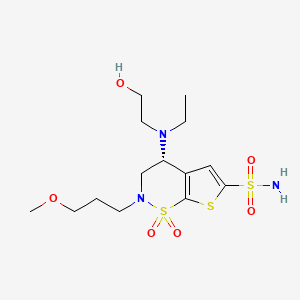
Hydroxyethyl Brinzolamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxyethyl Brinzolamide is a derivative of Brinzolamide, a carbonic anhydrase inhibitor primarily used to reduce intraocular pressure in patients with ocular hypertension or open-angle glaucoma . This compound is designed to enhance the solubility and bioavailability of Brinzolamide, making it more effective in its therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxyethyl Brinzolamide typically involves the introduction of a hydroxyethyl group to the Brinzolamide molecule. This can be achieved through a series of chemical reactions, including nucleophilic substitution and esterification. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process includes steps such as purification, crystallization, and drying to obtain the final product in a form suitable for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions
Hydroxyethyl Brinzolamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, alcohols, and amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be further utilized in different pharmaceutical formulations .
Scientific Research Applications
Hydroxyethyl Brinzolamide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the effects of carbonic anhydrase inhibition.
Biology: Investigated for its role in cellular processes involving carbonic anhydrase.
Medicine: Primarily used in the treatment of glaucoma and ocular hypertension by reducing intraocular pressure.
Mechanism of Action
Hydroxyethyl Brinzolamide exerts its effects by inhibiting carbonic anhydrase, an enzyme responsible for the reversible hydration of carbon dioxide. This inhibition reduces the production of bicarbonate ions, leading to decreased aqueous humor secretion and lower intraocular pressure . The compound specifically targets carbonic anhydrase II, which is predominantly found in the ciliary processes of the eye .
Comparison with Similar Compounds
Similar Compounds
Dorzolamide: Another carbonic anhydrase inhibitor used for similar therapeutic purposes.
Acetazolamide: A systemic carbonic anhydrase inhibitor with broader applications.
Methazolamide: Similar to Acetazolamide but with a longer duration of action.
Uniqueness
Hydroxyethyl Brinzolamide is unique due to its enhanced solubility and bioavailability compared to other carbonic anhydrase inhibitors. This makes it more effective in reducing intraocular pressure with potentially fewer side effects .
Properties
Molecular Formula |
C14H25N3O6S3 |
|---|---|
Molecular Weight |
427.6 g/mol |
IUPAC Name |
(4R)-4-[ethyl(2-hydroxyethyl)amino]-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide |
InChI |
InChI=1S/C14H25N3O6S3/c1-3-16(6-7-18)12-10-17(5-4-8-23-2)26(21,22)14-11(12)9-13(24-14)25(15,19)20/h9,12,18H,3-8,10H2,1-2H3,(H2,15,19,20)/t12-/m0/s1 |
InChI Key |
ISMAKJDHRCITQK-LBPRGKRZSA-N |
Isomeric SMILES |
CCN(CCO)[C@H]1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC |
Canonical SMILES |
CCN(CCO)C1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


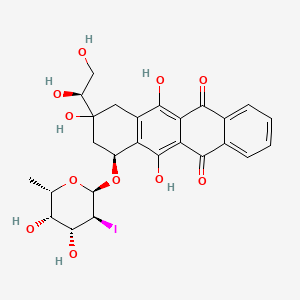
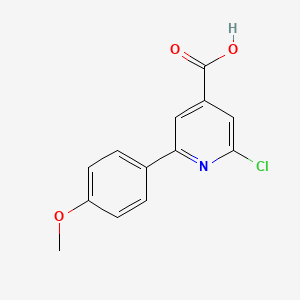
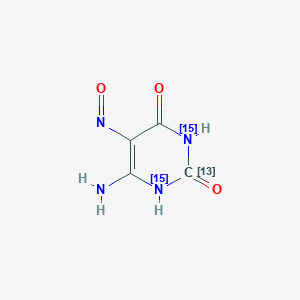
![(6-Iodoimidazo[1,2-a]pyridin-2-yl)(phenyl)methanone](/img/structure/B13865077.png)
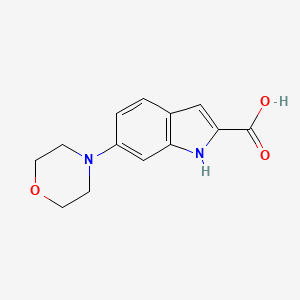
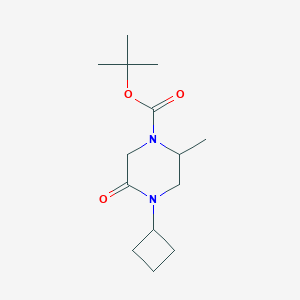
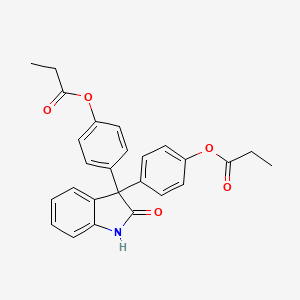

![(3R,5S)-1,3,4,5-tetrakis[(3,4,5-trihydroxybenzoyl)oxy]cyclohexane-1-carboxylic acid](/img/structure/B13865110.png)
